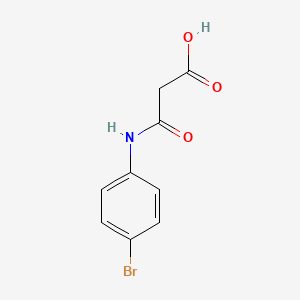

3-(4-Bromoanilino)-3-oxopropanoic acid

Description

Structural Context and Significance within Anilide and β-Keto Acid Chemistry

3-(4-Bromoanilino)-3-oxopropanoic acid is a molecule that integrates two important functional arrangements: an anilide and a β-dicarbonyl system, specifically a malonamic acid. The anilide portion consists of a 4-bromoaniline (B143363) linked via an amide bond to a three-carbon chain. This linkage is significant, as anilides themselves are a cornerstone of many synthetic and biologically relevant molecules. The amide bond's planarity and ability to participate in hydrogen bonding influence the molecule's conformation and intermolecular interactions.

The second key feature is the 3-oxopropanoic acid structure, which places a carboxylic acid group beta (β) to the amide carbonyl group. This arrangement is analogous to a β-keto acid. β-Keto acids are renowned in organic synthesis for their versatile reactivity. wikipedia.orgresearchgate.net A defining characteristic is their propensity to undergo decarboxylation (loss of CO₂) upon heating, which provides a route to ketone synthesis. researchgate.net Furthermore, the α-carbon, situated between the two carbonyl groups, possesses acidic protons, making it a site for enolate formation and subsequent nucleophilic attacks, a cornerstone of carbon-carbon bond formation. chemicalbook.com The synthesis of related malonic acid monoanilides can be achieved through the reaction of an aniline (B41778) with malonic acid esters, though this process can sometimes result in low yields without optimized conditions. khanacademy.org

Table 1: Key Structural Features of this compound

| Feature | Description | Significance in Reactivity |

|---|---|---|

| Anilide Linkage | An amide bond between 4-bromoaniline and the propanoic acid chain. | Influences molecular conformation, provides sites for hydrogen bonding. The nitrogen lone pair's interaction with the aromatic ring is moderated by the adjacent carbonyl. |

| β-Dicarbonyl System | A carboxylic acid group is positioned beta to an amide carbonyl group. | The α-carbon protons are acidic, allowing for enolate formation. The structure is prone to decarboxylation. |

| Brominated Phenyl Ring | A bromine atom is substituted at the para-position of the aniline ring. | The bromine atom is a versatile functional handle for cross-coupling reactions and can influence the electronic properties of the aromatic ring. |

Overview of Malonamide and Acetoacetamide (B46550) Derivatives in Organic Synthesis

The core structure of this compound is related to two broader classes of compounds: malonamides and acetoacetamides. Both are valued for their utility as building blocks in organic synthesis.

Malonamides are dicarbonyl compounds featuring two amide groups attached to a central methylene (B1212753) carbon. Symmetrical and nonsymmetrical malonamides are found in many pharmacologically relevant molecules. rsc.org Their synthesis can be achieved through various routes, including multicomponent reactions involving amines and derivatives of malonic acid like Meldrum's acid. researchgate.netresearchgate.net Malonamide derivatives have also been investigated for applications ranging from agrochemicals to extractants for metal ions. researchgate.netmdpi.com

Acetoacetamides are β-keto amides that, like β-keto acids, are versatile intermediates. They are commonly used in the synthesis of heterocyclic systems. chemicalbook.com A prominent application of acetoacetamide derivatives, particularly acetoacetanilides, is in the production of organic pigments known as arylide yellows, which are formed via azo coupling reactions with diazonium salts. wikipedia.org The synthesis of acetoacetamides often involves the reaction of diketene (B1670635) with amines. wikipedia.orgechemi.com

Research Landscape of Brominated Aromatic Systems in Chemical Transformations

The presence of a bromine atom on the aromatic ring of this compound is of considerable synthetic importance. Brominated aromatic compounds are foundational intermediates in a vast array of chemical industries, including pharmaceuticals, agrochemicals, and flame retardants. google.comjalsnet.com

The carbon-bromine bond serves as a reliable and reactive site for forming new bonds. Aryl bromides are common substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, which are powerful methods for constructing complex molecular architectures. researchgate.netchemicalbook.com The bromine atom can also be substituted via nucleophilic aromatic substitution reactions or used to form organometallic reagents like Grignard reagents. researchgate.net

Specifically in the context of anilines, bromination is a classic electrophilic aromatic substitution. However, the powerful activating nature of the amino group can make these reactions difficult to control, often leading to polybromination, such as the formation of 2,4,6-tribromoaniline (B120722) from aniline. libretexts.org To achieve selective monobromination (e.g., at the para-position), the reactivity of the amino group is often temporarily moderated by converting it to an amide (an acetanilide), after which the bromination is performed, followed by hydrolysis to restore the amino group. libretexts.orgyoutube.com The resulting bromoanilines are themselves valuable synthetic precursors. For instance, 4-bromoaniline is utilized in Mannich reactions and as a substrate in Heck cross-coupling reactions to introduce the aminophenyl moiety into larger molecules. chemicalbook.com

Table 2: Common Transformations of Brominated Aromatic Systems

| Reaction Type | Description | Typical Reagents/Catalysts |

|---|---|---|

| Suzuki Coupling | Formation of a C-C bond between the aryl bromide and an organoboron compound. | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Heck Coupling | Formation of a C-C bond between the aryl bromide and an alkene. | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Formation of a C-C bond between the aryl bromide and a terminal alkyne. | Palladium catalyst, Copper(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Formation of a C-N bond between the aryl bromide and an amine. | Palladium catalyst, Ligand (e.g., BINAP), Strong Base (e.g., NaOtBu) |

| Nucleophilic Aromatic Substitution | Replacement of the bromine atom by a strong nucleophile. | Strong nucleophile (e.g., RO⁻, RS⁻), often requires high temperatures or activating groups. |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromoanilino)-3-oxopropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c10-6-1-3-7(4-2-6)11-8(12)5-9(13)14/h1-4H,5H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYPQCCKJFPWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursors of 3 4 Bromoanilino 3 Oxopropanoic Acid

Direct Synthetic Routes to 3-(4-Bromoanilino)-3-oxopropanoic Acid

Direct routes focus on the immediate coupling of the core precursors to form the final acid product.

The most direct synthesis involves the acylation of 4-bromoaniline (B143363) with a suitable derivative of malonic acid. A common method is the reaction of 4-bromoaniline with malonyl monoacyl chloride, which can be generated in situ. This approach provides a convenient, one-pot synthesis of N-arylmalonamic acids like the title compound. researchgate.net

Alternatively, malonic acid itself can be activated using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction with 4-bromoaniline. Another strategy involves the reaction of the aniline (B41778) with a malonic acid ester, like diethyl malonate, often under conditions that favor mono-acylation, although this can sometimes lead to the formation of diamides as byproducts. jmcs.org.mx

Table 1: Comparison of Direct Synthetic Strategies

| Malonic Acid Derivative | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Malonyl Monoacyl Chloride (in situ) | Malonic acid, thionyl chloride, then 4-bromoaniline | One-pot reaction, good yields | Requires careful control of stoichiometry to avoid side reactions |

| Diethyl Malonate | High temperature, potential catalyst | Readily available starting material | Risk of diamide (B1670390) formation, may require harsh conditions |

| Malonic Acid | DCC or other coupling agents | Direct coupling | Requires stoichiometric coupling agent, purification from byproducts |

A prevalent and highly effective two-step method involves the initial synthesis of an ester of this compound, followed by its hydrolysis to the target carboxylic acid. The ester, typically the ethyl or methyl ester, is prepared by reacting 4-bromoaniline with a corresponding monoester of malonyl chloride (e.g., ethyl malonyl chloride).

The subsequent hydrolysis, or saponification, is typically carried out under basic conditions. The ester is treated with an aqueous solution of a base like sodium hydroxide (B78521) or potassium hydroxide, often in an alcohol-water solvent mixture. jmcs.org.mxgoogle.com The reaction mixture is stirred until the ester is fully consumed, followed by acidification with a mineral acid (e.g., hydrochloric acid) to precipitate the final carboxylic acid product. jmcs.org.mx This method offers the advantage of easier purification of the intermediate ester compared to the direct synthesis of the acid.

In recent years, the principles of green chemistry have been applied to the synthesis of related compounds, focusing on reducing waste and using more environmentally benign reagents and conditions. For analogous syntheses, malonic acid has been employed not just as a reactant but as a green, biodegradable catalyst in multi-component reactions. semanticscholar.org Methodologies that utilize microwave irradiation or solvent-free conditions are also being explored to reduce energy consumption and the use of volatile organic solvents. nih.gov For the synthesis of N-aryl amides, protocols using water as a solvent have been developed, representing a significant step towards a more sustainable chemical process. rsc.org

Precursor Chemistry and Functional Group Interconversions

The synthesis of the target compound can also be understood through the chemistry of its precursors and related molecules, which highlights the versatility of the functional groups involved.

The synthesis and hydrolysis of analogous compounds provide insight into the general applicability of these methods. For instance, a related compound, ethyl 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanoate, can be synthesized and subsequently hydrolyzed. The synthesis would involve the reaction of 4-bromo-2-methylaniline (B145978) with ethyl malonyl chloride. The resulting ester can then be saponified using standard procedures, such as treatment with aqueous sodium hydroxide, followed by acidification to yield 3-[(4-bromo-2-methylphenyl)amino]-3-oxopropanoic acid. This demonstrates that the presence of additional substituents on the aniline ring does not fundamentally alter the synthetic approach.

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly reactive cyclic derivative of malonic acid and serves as a versatile precursor in organic synthesis. clockss.org It can be used to synthesize β-ketoamides through its reaction with anilines. The reaction typically proceeds by heating the aniline with Meldrum's acid, often without a solvent or catalyst, leading to the formation of an intermediate that, upon loss of acetone (B3395972) and carbon dioxide, yields the desired amide. researchgate.net

This reactivity makes Meldrum's acid a valuable tool for creating structures analogous to this compound. For example, acyl Meldrum's acids can undergo aminolysis to form β-keto amides. researchgate.net Furthermore, Meldrum's acid can react with aldehydes in Knoevenagel condensations, and the resulting products can be further transformed, showcasing the utility of active methylene (B1212753) compounds in building complex molecular frameworks. nih.gov

Table 2: Role of Meldrum's Acid in Analogous Syntheses

| Reactant with Meldrum's Acid | Reaction Type | Resulting Product Class | Relevance |

|---|---|---|---|

| Anilines | Acylation/Condensation | N-Aryl malonamic acids / Anilides | Direct route to the target compound's structural class. researchgate.net |

| Fatty Acids | Acylation (with DCC/DMAP) | Fatty β-ketoesters (after alcoholysis) | Demonstrates activation of Meldrum's acid for acylation. rsc.org |

| Aldehydes | Knoevenagel Condensation | Alkylidene Meldrum's acids | Highlights the reactivity of the active methylene group. nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of this compound, a representative N-aryl-3-oxopropanamide, involves the formation of an amide bond between an aniline derivative and a dicarboxylic acid derivative. The optimization of reaction conditions is paramount to maximize product yield and selectivity, minimizing the formation of byproducts and facilitating purification. Key parameters that are typically scrutinized include the choice of catalyst, solvent, temperature, and reaction time. Fine-tuning these variables allows for the development of efficient, cost-effective, and environmentally benign synthetic protocols.

Catalysis in the Formation of N-Aryl-3-oxopropanamides

The formation of the amide bond in N-aryl-3-oxopropanamides can be significantly accelerated and controlled through catalysis. Various catalytic systems have been developed, ranging from traditional transition-metal catalysts to more novel approaches.

Transition-Metal Catalysis: Palladium and copper complexes are among the most extensively used catalysts for C-N cross-coupling reactions to form N-arylamides. mdpi.com These methods typically involve the reaction of an aryl halide or pseudohalide with an amide. mdpi.com For the synthesis of a compound like this compound, this could involve coupling 4-bromoaniline with a malonic acid derivative. The catalytic cycle often involves oxidative addition, ligand exchange, and reductive elimination. The choice of ligand is crucial for the catalyst's stability and reactivity. For instance, specialized phosphine (B1218219) ligands like t-BuBrettPhos have been employed in palladium-catalyzed N-arylation to ensure high efficiency and minimize side reactions under mild conditions. researchgate.net

Hypervalent Iodine Reagents: In recent years, hypervalent iodine compounds have gained traction as environmentally friendly and efficient reagents for oxidative transformations, including the synthesis of N-arylamides. mdpi.com These reagents can mediate the direct formation of the C-N bond under metal-free conditions, which is advantageous for applications where metal contamination is a concern, such as in pharmaceuticals. mdpi.com For example, reagents like Phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) can facilitate the oxidative rearrangement of amidines to produce N-arylamides in high yields. mdpi.com

Biocatalysis: Enzymatic catalysis presents a green and highly selective alternative for amide bond formation. Enzymes like EDDS lyase have been shown to catalyze the asymmetric addition of aromatic amines to fumaric acid, demonstrating the potential for biocatalytic routes to N-aryl amino acid derivatives. rug.nl While not a direct synthesis of the target molecule, this approach highlights the potential of using enzymes to achieve high stereoselectivity and avoid harsh reaction conditions. rug.nl

Table 1: Comparison of Catalytic Systems for N-Arylamide Synthesis

| Catalytic System | Typical Catalysts/Reagents | Advantages | Challenges |

|---|---|---|---|

| Transition-Metal | Pd(OAc)₂, CuI, specialized ligands (e.g., t-BuBrettPhos) | High versatility, applicable to a wide range of substrates. mdpi.com | Potential for heavy metal contamination, cost of precious metals, often requires bases. researchgate.net |

| Hypervalent Iodine | PhI(OAc)₂, PhINTs | Metal-free, environmentally friendly, high yields. mdpi.com | Stoichiometric use of reagents can generate significant waste. |

| Biocatalysis | Hydrolases, Lyases (e.g., EDDS lyase) | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, green. rug.nl | Limited substrate scope, enzyme stability, and cost can be issues. |

Solvent Effects on Reaction Efficacy and Product Distribution

The choice of solvent can profoundly influence the rate, yield, and selectivity of chemical reactions, including the synthesis of N-aryl-3-oxopropanamides. Solvents can affect the solubility of reactants and catalysts, stabilize transition states, and in some cases, participate directly in the reaction mechanism.

In transition-metal catalyzed N-arylation reactions, solvent polarity plays a critical role. Studies on the oxidative addition of aryl halides to palladium(0) complexes have shown that polar aprotic solvents can accelerate reactions that proceed through polar, nucleophilic displacement transition states. researchgate.net Conversely, less polar solvents may favor mechanisms with less charge separation in the transition state. researchgate.net For example, in one study on N-arylamide synthesis, a screening of solvents revealed that toluene (B28343) was optimal, leading to an 86% yield, whereas other solvents like acetonitrile (B52724) and THF were less effective. mdpi.com

The ability of a solvent to form hydrogen bonds can also be a determining factor. Solvents with hydrogen-bond-donating or -accepting capabilities can interact with reactants or intermediates, altering their reactivity. For instance, basic solvents like DMF can form hydrogen bonds with acidic protons on a substrate, which can deactivate certain reaction sites and influence selectivity. researchgate.net

Table 2: Impact of Solvent Choice on a Representative N-Arylation Reaction

| Solvent | Dielectric Constant (Approx.) | Reaction Outcome | Potential Rationale |

|---|---|---|---|

| Toluene | 2.4 | High yield (e.g., 86%). mdpi.com | Good solubility for organic substrates and catalysts, non-coordinating nature. |

| THF | 7.6 | Moderate to low yield. | Can coordinate to metal centers, potentially inhibiting catalysis. |

| DMF | 36.7 | Variable, can affect selectivity. | High polarity can stabilize polar transition states; hydrogen bonding can deactivate substrates. researchgate.net |

| Acetonitrile | 37.5 | Moderate to low yield. | High polarity, but can also coordinate to the catalyst. |

Scale-Up Considerations and Process Intensification in Synthesis

Translating a laboratory-scale synthesis of this compound to an industrial scale introduces a new set of challenges that must be addressed to ensure the process is safe, efficient, reproducible, and economically viable. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is a key concept in modern chemical manufacturing. cetjournal.it

A primary consideration in scaling up is moving from traditional batch reactors to continuous flow systems. cetjournal.it Fine chemical and pharmaceutical syntheses often involve highly exothermic reactions. cetjournal.it In large batch reactors, inefficient heat transfer can lead to the formation of hot spots, increasing the risk of runaway reactions and the formation of impurities. Continuous flow reactors, with their high surface-area-to-volume ratio, offer superior heat and mass transfer, allowing for better temperature control and improved safety. cetjournal.it This "shift to continuous" can reduce the need for large volumes of solvent, which are often used in batch processes as thermal flywheels, thus lowering costs and environmental impact. cetjournal.it

Key aspects for successful scale-up include:

Thermal Safety: Thoroughly characterizing the reaction's heat release is crucial. Highly exothermic steps must be managed through controlled addition of reagents and efficient cooling. cetjournal.itnih.gov

Reagent Addition: The rate and method of reagent addition, which are trivial on a lab scale, become critical during scale-up. Dropwise addition over several hours is common to maintain optimal temperature and concentration profiles. nih.gov

Mixing: Ensuring efficient mixing in large reactors is essential to avoid localized concentration gradients that can lead to side reactions and impurities.

Work-up and Purification: Procedures like extractions and chromatography must be adapted for large volumes. This often involves selecting different solvent systems or employing alternative purification techniques like crystallization.

Process intensification strategies, such as using continuous stirred-tank reactors (CSTRs) or tubular reactors, can significantly enhance the safety and efficiency of producing N-aryl-3-oxopropanamides on a larger scale. cetjournal.it

Chemical Reactivity and Transformation Pathways of 3 4 Bromoanilino 3 Oxopropanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The terminal carboxylic acid group is a primary site for reactions such as esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid function of 3-(4-bromoanilino)-3-oxopropanoic acid can be readily converted into esters and amides through standard condensation reactions.

Esterification: In the presence of an acid catalyst, such as sulfuric acid, and an alcohol (R-OH), the compound undergoes esterification to yield the corresponding ester. The reaction rate is influenced by temperature and the molar ratio of the reactants. For instance, studies on similar propanoic acid derivatives show that increasing the alcohol concentration and temperature generally increases the reaction rate and yield. ceon.rsresearchgate.net

Table 1: Representative Esterification Reaction

| Reactant | Alcohol | Catalyst | Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ | Methyl 3-(4-bromoanilino)-3-oxopropanoate |

Amidation: The carboxylic acid can also be converted to a primary, secondary, or tertiary amide. This typically involves activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an appropriate amine. Direct condensation with amines is also possible, often requiring high temperatures or coupling agents. While specific studies on this compound are limited, the general reactivity of β-keto amides suggests these transformations are feasible. researchgate.net

Decarboxylation Pathways and Mechanisms

As a β-keto acid, this compound is susceptible to decarboxylation, a reaction that involves the loss of carbon dioxide upon heating. wikipedia.org This process is significantly more facile than for simple carboxylic acids due to the stabilizing effect of the adjacent ketone group.

The mechanism proceeds through a cyclic, six-membered transition state. youtube.commasterorganicchemistry.com The carboxylic acid proton is transferred to the keto group, facilitating the cleavage of the C-C bond and the elimination of CO₂. This concerted process results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form, yielding N-(4-bromophenyl)acetamide. youtube.com The reaction is often accelerated by heat and can occur under acidic conditions. wikipedia.orgyoutube.com Studies on the thermal decomposition of malonic acid, a related dicarboxylic acid, show it decomposes into acetic acid and CO₂ upon heating. researchgate.netresearchgate.net

Reactions at the Ketone and Anilino Moieties

The ketone, anilino, and the adjacent α-methylene group provide additional sites for a variety of chemical transformations.

Condensation Reactions with Carbonyl Compounds

The active methylene (B1212753) group (the CH₂ group flanked by the ketone and the amide) in this compound is acidic and can be deprotonated by a base to form a nucleophilic enolate. This enolate can then participate in condensation reactions with aldehydes and ketones, such as the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com

In a typical Knoevenagel condensation, the compound would react with an aldehyde or ketone in the presence of a weak base (like piperidine (B6355638) or pyridine) as a catalyst. wikipedia.orgresearchgate.net The reaction involves a nucleophilic addition of the enolate to the carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated product. sigmaaldrich.com If the reaction is carried out under conditions that also promote decarboxylation (e.g., the Doebner modification using pyridine), the final product will be the result of both condensation and decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation with Benzaldehyde

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Final Product (with Decarboxylation) |

|---|

Nitrosation and Coupling Reactions with Diazonium Salts

Nitrosation: The active methylene group can react with nitrosating agents, such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.gov This reaction leads to the formation of an N-nitroso compound. The anilino group itself can also undergo nitrosation under certain conditions, although the secondary amide nitrogen is generally less reactive than a secondary amine. sci-hub.se The process is pH-dependent, often being enhanced in acidic conditions which balance the formation of the nitrosating agent against the protonation of the amine precursor. nih.gov

Coupling with Diazonium Salts (Japp-Klingemann Reaction): A key reaction of β-keto acids and their derivatives is the Japp-Klingemann reaction, which involves coupling with an aryl diazonium salt. wikipedia.orgsynarchive.com In this reaction, the this compound would first be deprotonated at the α-methylene position. The resulting enolate then attacks the diazonium salt to form an intermediate azo compound. wikipedia.org This intermediate is unstable and undergoes cleavage of the carbon-carbon bond, leading to the elimination of the carboxyl group and the formation of a hydrazone. wikipedia.orgslideshare.net This reaction is a versatile method for synthesizing hydrazones, which are valuable intermediates in organic synthesis, for instance, in the Fischer indole (B1671886) synthesis. wikipedia.org The coupling of diazonium salts with β-keto anilides has been extensively studied for the production of yellow dyes and pigments. researchgate.net

Reactivity of the α-Methylene Group

The protons on the α-methylene group of this compound are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups (one from the ketone and one from the amide). This makes the carbon a nucleophilic center after deprotonation by a base.

This reactivity allows for a range of synthetic transformations beyond condensation reactions, including:

Alkylation: The enolate formed by deprotonation can react with alkyl halides in an Sₙ2 reaction to introduce an alkyl group at the α-position.

Acylation: Reaction of the enolate with acyl chlorides or anhydrides can introduce an acyl group at the α-position, forming a β-diketo amide derivative.

The presence of multiple reactive sites within β-keto amides makes them versatile building blocks in organic synthesis. researchgate.net The specific conditions for these reactions would need to be carefully chosen to favor reaction at the α-methylene group over competing reactions at the carboxylic acid or anilino moieties.

Cyclization Reactions and Heterocycle Formation

The unique structural arrangement of this compound, featuring a β-keto acid moiety attached to a bromo-substituted aniline (B41778), provides a platform for various intramolecular and intermolecular reactions to form complex heterocyclic structures.

Intramolecular Cyclization to Form Quinolone Derivatives

The synthesis of quinolin-2-one and quinolin-4-one ring systems is a common transformation for β-anilido-ketoanilides and related structures, often proceeding through acid-catalyzed intramolecular cyclization. For this compound, this transformation is analogous to the Knorr quinoline (B57606) synthesis. Under strong acidic conditions, such as with polyphosphoric acid (PPA) or sulfuric acid, the anilino nitrogen can act as a nucleophile, attacking the enolized ketone. Subsequent dehydration leads to the formation of a 6-bromo-4-hydroxyquinolin-2(1H)-one derivative.

This type of cyclization is a fundamental strategy in constructing the quinolone core, which is present in numerous natural and synthetic compounds with significant biological properties. mdpi.com The reaction proceeds via an initial attack of the aniline nitrogen onto one of the carbonyl groups, followed by a cyclization and dehydration sequence to yield the stable aromatic quinolone system. The specific product, whether a quinolin-2-one or quinolin-4-one, is dictated by the reaction conditions and the nature of the substituents.

Table 1: Plausible Quinolone Derivatives from Intramolecular Cyclization

| Starting Material | Reagent/Condition | Product |

|---|---|---|

| This compound | Polyphosphoric Acid (PPA), Heat | 6-Bromo-4-hydroxyquinolin-2(1H)-one |

Synthesis of Pyranoquinolinediones and Related Fused Heterocycles

Once the quinolone ring is formed, 3-(4-substituted-quinolin-3-yl)-3-oxopropanoic acids can serve as precursors for more complex fused heterocyclic systems, such as pyranoquinolinediones. eurjchem.comjmcs.org.mx Although direct synthesis from this compound is a two-step process, the intermediate quinolone derivative is key. The 3-(6-bromo-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, formed from the initial cyclization, can undergo a second acid-catalyzed intramolecular cyclization.

This subsequent reaction involves the carboxylic acid functional group reacting with the hydroxyl group at the C4 position of the quinolone ring, leading to the formation of a pyran ring fused to the quinoline core. scispace.com This results in a tricyclic pyrano[3,2-c]quinolinedione structure. These fused systems are of significant interest in medicinal chemistry due to their diverse pharmacological activities. researchgate.net

Table 2: Synthesis of Fused Heterocycles

| Precursor | Reagent/Condition | Product |

|---|---|---|

| 6-Bromo-4-hydroxyquinolin-2(1H)-one | Reaction with malonic acid derivatives | 7-Bromo-4-hydroxypyrano[3,2-c]quinoline-2,5(6H)-dione |

Applications in the Synthesis of Azomethine and Azo Compounds

The aniline moiety of this compound is a key functional group for the synthesis of azomethine (Schiff base) and azo compounds.

Azomethine Synthesis: The parent compound can be hydrolyzed to yield 4-bromoaniline (B143363). This primary aromatic amine can then be condensed with various aromatic aldehydes or ketones in the presence of an acid catalyst to form azomethine derivatives. orientjchem.org These reactions are typically straightforward and result in the formation of a C=N double bond, which is a crucial structural feature in many biologically active molecules. nih.govresearchgate.net

Azo Compound Synthesis: Azo compounds are characterized by the -N=N- functional group. The synthesis typically involves a two-step diazotization-coupling reaction. nih.gov First, the amino group of 4-bromoaniline (obtained from the hydrolysis of the title compound) is converted into a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. researchgate.net This highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form a stable azo dye. researchgate.net The extensive conjugation in these molecules makes them useful as dyes and pigments. mdpi.com

Derivatization Strategies for Structural Modification

The structure of this compound allows for modification at two primary sites: the aniline precursor and the bromoaryl group.

Synthesis of Substituted Anilino-oxopropanoic Acid Analogs

A variety of analogs can be synthesized by modifying the aniline starting material before its reaction with a malonic acid derivative. Starting with different substituted anilines allows for the introduction of a wide range of functional groups onto the aromatic ring. For example, using anilines with electron-donating or electron-withdrawing groups can influence the electronic properties and subsequent reactivity of the resulting anilino-oxopropanoic acid. This approach provides a library of compounds with diverse structures for applications in materials science and drug discovery. mdpi.com

Table 3: Examples of Substituted Anilino-oxopropanoic Acid Analogs

| Aniline Precursor | Product |

|---|---|

| 4-Chloroaniline | 3-(4-Chloroanilino)-3-oxopropanoic acid |

| 4-Methoxyaniline | 3-(4-Methoxyanilino)-3-oxopropanoic acid |

Functionalization of the Bromoaryl Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile functional handle for a variety of cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular complexity and diversity of the derivatives.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose:

Suzuki Coupling: Reaction with boronic acids or esters can introduce new aryl or alkyl groups.

Heck Coupling: Reaction with alkenes can form a new C-C bond, attaching a vinyl group. chemicalbook.com

Buchwald-Hartwig Amination: Reaction with amines can replace the bromine with a new nitrogen-based functional group.

Sonogashira Coupling: Reaction with terminal alkynes introduces an alkynyl substituent.

These transformations are fundamental in modern organic synthesis and allow for the targeted design of molecules with specific properties by modifying the bromoaryl portion of the compound. beilstein-journals.org

Table 4: Potential Functionalization of the Bromoaryl Moiety

| Reaction Type | Coupling Partner | Resulting Functional Group |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Biphenyl |

| Heck Coupling | Styrene | Stilbene |

| Buchwald-Hartwig | Aniline | Di-aminophenyl |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum of 3-(4-Bromoanilino)-3-oxopropanoic acid is expected to show distinct signals corresponding to the aromatic, methylene (B1212753), amide, and carboxylic acid protons. The 1,4-disubstituted (para) aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The methylene protons, situated between two carbonyl groups, are expected to appear as a singlet. The amide and carboxylic acid protons typically appear as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~9.5 - 10.5 | Broad Singlet | 1H | -NH- |

| ~7.50 | Doublet | 2H | Ar-H (ortho to -NHCO) |

| ~7.45 | Doublet | 2H | Ar-H (ortho to -Br) |

Note: The chemical shifts are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, the spectrum is expected to show seven distinct carbon signals: two for the carbonyl groups, four for the aromatic ring, and one for the methylene group. The chemical shifts of the carbonyl carbons are characteristically found in the most downfield region of the spectrum.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~169.0 | Carboxylic Acid Carbonyl (C=O) |

| ~165.0 | Amide Carbonyl (C=O) |

| ~137.0 | C1 (Ar-C attached to -NH) |

| ~132.0 | C3/C5 (Ar-C ortho to -Br) |

| ~121.0 | C2/C6 (Ar-C ortho to -NH) |

| ~117.0 | C4 (Ar-C attached to -Br) |

Note: The chemical shifts are predicted values and may vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between the coupled aromatic protons, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the aromatic protons and their attached carbons, as well as the methylene protons and the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations and is instrumental in piecing together the molecular fragments. Key expected correlations would include:

The amide proton (-NH) to the amide carbonyl carbon and the aromatic C1 carbon.

The methylene protons (-CH₂-) to both the amide and carboxylic acid carbonyl carbons.

The aromatic protons to neighboring carbons within the ring, further confirming their assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm the presence of its key functional groups. The presence of two distinct carbonyl groups (amide and carboxylic acid) and the N-H and O-H groups are the most prominent features.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400 - 3200 | N-H Stretch | Amide |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |

| ~3100 - 3000 | C-H Stretch (aromatic) | Aromatic Ring |

| ~2900 | C-H Stretch (aliphatic) | Methylene |

| ~1725 - 1700 | C=O Stretch | Carboxylic Acid |

| ~1680 - 1650 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

Hydrogen bonding has a significant influence on the IR spectrum, particularly on the stretching frequencies of the O-H and N-H bonds.

O-H Vibrations: In the solid state or in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular hydrogen bonding causes the O-H stretching vibration to appear as a very broad and intense absorption band over a wide range (often 3300-2500 cm⁻¹), which can overlap with the C-H stretching vibrations. researchgate.net

N-H Vibrations: The N-H stretching vibration of the secondary amide group is also affected by hydrogen bonding. The position and shape of this band, typically found around 3300 cm⁻¹, can provide information about the extent of intermolecular hydrogen bonding involving the amide group. A sharper band at a higher frequency would suggest weaker or no hydrogen bonding, while a broader band at a lower frequency indicates stronger hydrogen bonding. uobasrah.edu.iq The formation of these interactions can lead to a red shift (a shift to lower frequency) and an increase in the intensity of the absorption band. uobasrah.edu.iq

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of this compound, particularly the chromophores present in the molecule.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the 4-bromoaniline (B143363) moiety, which acts as the principal chromophore. The spectrum of the parent compound, 4-bromoaniline, in alcohol exhibits two main absorption bands: one at approximately 245 nm (log ε = 4.12) and another at 296.5 nm (log ε = 3.20). nih.gov These absorptions are attributed to π → π* electronic transitions within the benzene ring.

The electronic spectrum of aniline (B41778) and its derivatives is characterized by transitions from the ground state to excited states. capes.gov.br The presence of the bromine atom and the anilino group (-NH-) influences the energy of these transitions. The lone pair of electrons on the nitrogen atom of the anilino group and the halogen substituent can interact with the π-electron system of the benzene ring, affecting the positions of the absorption maxima. researchgate.net

In this compound, the core chromophore is the substituted benzene ring of the 4-bromoaniline portion. The introduction of the -C(O)CH₂COOH substituent on the nitrogen atom is expected to modify the electronic environment and, consequently, the UV-Vis absorption spectrum. This modification can lead to shifts in the absorption maxima (λmax) when compared to unsubstituted 4-bromoaniline. Theoretical calculations on substituted anilines have shown that electron-acceptor groups can lead to a decrease in the energy of the first optical transition. acs.org

The primary electronic transitions observed are typically π → π* transitions associated with the aromatic ring. The presence of the carbonyl group in the 3-oxopropanoic acid side chain introduces a potential for n → π* transitions, although these are often weaker and may be obscured by the more intense π → π* bands.

The polarity of the solvent can significantly influence the UV-Visible absorption spectrum of this compound by affecting the energies of the ground and excited states. slideshare.net Changes in solvent polarity can lead to shifts in the absorption maxima, a phenomenon known as solvatochromism. These shifts can be either to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). biointerfaceresearch.com

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic shift. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. ijiset.com Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic shift. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition. youtube.com

The behavior of this compound in different solvents can be predicted based on the nature of its electronic transitions. Given the prominent π → π* transitions of the 4-bromoaniline chromophore, a bathochromic shift would be expected with increasing solvent polarity. The magnitude of this shift can provide information about the change in dipole moment of the molecule upon electronic excitation.

Table 1: Expected Solvent Effects on the UV-Vis Absorption Maxima of this compound

| Solvent | Polarity | Expected Shift for π → π | Expected Shift for n → π |

| Cyclohexane | Non-polar | Reference | Reference |

| Dioxane | Non-polar | Minimal | Minimal |

| Chloroform | Moderately Polar | Bathochromic (Red) | Hypsochromic (Blue) |

| Ethanol | Polar | Bathochromic (Red) | Hypsochromic (Blue) |

| Methanol | Polar | Bathochromic (Red) | Hypsochromic (Blue) |

| Water | Highly Polar | Bathochromic (Red) | Hypsochromic (Blue) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization. wikipedia.org

The molecular weight of this compound (C₉H₈BrNO₃) is 273.07 g/mol . Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. chegg.com This results in two peaks of almost equal intensity separated by two mass-to-charge (m/z) units. The molecular ion peaks would therefore be expected at m/z 171 and 173 for the parent 4-bromoaniline. nih.govchemicalbook.commassbank.eu

Upon electron impact ionization, the molecular ion of this compound will undergo fragmentation. chemguide.co.uk The fragmentation patterns provide valuable structural information. libretexts.orglibretexts.org Key fragmentation pathways can be predicted based on the structure of the molecule.

A prominent fragmentation would be the cleavage of the amide bond, leading to the formation of the 4-bromoaniline radical cation and a neutral fragment corresponding to the 3-oxopropanoic acid moiety. The 4-bromoaniline fragment would give a characteristic isotopic pattern at m/z 171 and 173. chegg.com Another likely fragmentation is the loss of the entire 3-oxopropanoic acid group.

Further fragmentation of the 4-bromoaniline ion could occur, for instance, by the loss of a bromine atom, leading to a peak at m/z 92. chegg.com The side chain can also undergo fragmentation, such as the loss of water (H₂O) or carbon dioxide (CO₂).

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion |

| 273/275 | [M]⁺ (Molecular Ion) |

| 171/173 | [BrC₆H₄NH₂]⁺ |

| 156/158 | [BrC₆H₄NCO]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

| 65 | [C₅H₅]⁺ |

Crystallographic Investigations and Solid State Structure

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Conformation and Bond Parameters

Specific experimental data from single-crystal X-ray diffraction studies for 3-(4-Bromoanilino)-3-oxopropanoic acid, which would detail its molecular conformation and precise bond parameters, are not available in the surveyed scientific literature. Such a study would reveal the spatial arrangement of the bromoanilino and oxopropanoic acid moieties relative to each other.

Supramolecular Assembly and Network Motifs

The specific supramolecular assembly and network motifs for this compound remain undetermined due to the lack of single-crystal X-ray diffraction data. The interplay of hydrogen bonding from the carboxylic acid and amide groups, along with potential halogen bonding involving the bromine atom, would likely dictate the formation of specific and predictable patterns of molecular association in the solid state.

Polymorphism and Co-crystallization Studies

There is no information available in the scientific literature regarding the existence of polymorphs—different crystalline forms of the same compound—for this compound. Polymorphism can significantly impact a compound's physical properties, such as solubility and melting point.

Similarly, there are no published studies on the co-crystallization of this compound. Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with potentially enhanced properties.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties with high accuracy. For 3-(4-Bromoanilino)-3-oxopropanoic acid, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to ensure reliable results. cdnsciencepub.comthaiscience.infonih.govscispace.com

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govscispace.comnih.gov For this compound, this process would calculate the optimal bond lengths, bond angles, and dihedral angles.

Due to the presence of several rotatable single bonds—specifically the C-N amide bond, the N-C(aryl) bond, and the C-C bonds in the propanoic acid chain—the molecule can exist in various spatial arrangements known as conformations. Conformational analysis involves calculating the energy of these different conformers to identify the most stable forms and the energy barriers between them. imperial.ac.ukutdallas.edu Studies on the related malonic acid have revealed multiple stable conformers, suggesting that this compound would also exhibit significant conformational flexibility. core.ac.ukresearchgate.net The results of such an analysis are crucial for understanding how the molecule might interact with biological targets.

Below is an illustrative table of the types of geometric parameters that would be determined through a DFT geometry optimization.

| Parameter | Atoms Involved | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|---|

| Bond Length | C=O (Amide) | ~1.25 Å | Indicates the double bond character of the carbonyl group. |

| Bond Length | C-N (Amide) | ~1.36 Å | Partial double bond character due to resonance. |

| Bond Length | C-Br | ~1.91 Å | Relates to the strength and reactivity of the carbon-bromine bond. |

| Bond Angle | O=C-N | ~122° | Defines the geometry of the central amide group. |

| Dihedral Angle | C(aryl)-N-C(O)-C(H2) | Variable | Determines the rotational orientation (conformation) around the amide bond. |

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.infoucsb.edu

HOMO : This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater ability to donate electrons.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO gap (Egap) . A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. cdnsciencepub.comresearchgate.net For this compound, the electron-rich 4-bromoaniline (B143363) ring would likely contribute significantly to the HOMO, while the electron-withdrawing amide and carboxylic acid groups would be major contributors to the LUMO. researchgate.net

This table illustrates the kind of data obtained from a HOMO-LUMO analysis.

| Parameter | Typical Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| EHOMO (Energy of HOMO) | -6.5 eV | Relates to the ionization potential; the molecule's tendency to donate electrons. |

| ELUMO (Energy of LUMO) | -1.5 eV | Relates to the electron affinity; the molecule's tendency to accept electrons. |

| Egap (LUMO - HOMO) | 5.0 eV | Indicates the chemical reactivity and kinetic stability of the molecule. youtube.com |

Prediction of Spectroscopic Parameters

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data, such as infrared (IR) and Raman spectra. nih.gov By calculating the vibrational frequencies of the molecule's bonds, a theoretical spectrum can be generated. youtube.com This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. For instance, the characteristic stretching frequencies of the C=O (carbonyl), N-H (amide), and C-Br bonds can be precisely calculated. acs.orgnih.gov Often, calculated frequencies are scaled by a factor (e.g., 0.96-0.98) to correct for systematic errors in the computational method, leading to excellent agreement with experimental data. nih.gov

An illustrative comparison of key vibrational frequencies is shown below.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | ~3000 (broad) | ~3050 |

| N-H Stretch (Amide) | ~3300 | ~3350 |

| C=O Stretch (Carboxylic Acid) | ~1720 | ~1735 |

| C=O Stretch (Amide I Band) | ~1660 | ~1675 |

| N-H Bend (Amide II Band) | ~1540 | ~1550 |

| C-Br Stretch | ~650 | ~660 |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static, lowest-energy picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. chemrxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a trajectory that reveals how the molecule behaves in a specific environment, such as in an aqueous solution. rsc.orgmdpi.com

For a flexible molecule like this compound, MD simulations are essential for exploring its complete conformational landscape —the full range of possible shapes and the transitions between them. rsc.orgnih.gov This technique can reveal transient, higher-energy conformations that might be biologically important but are not identified by simple energy minimization. The simulation would show how the molecule folds, how its different parts interact, and how it forms hydrogen bonds with surrounding water molecules, providing a more realistic understanding of its behavior in a physiological context.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals based on their molecular structure. windows.net

Derivation of Molecular Descriptors

The foundation of any QSPR model is the calculation of molecular descriptors , which are numerical values that encode different aspects of a molecule's structure. researchgate.netprotoqsar.com For this compound, a wide array of descriptors would be calculated to build a comprehensive profile of the molecule. These can be categorized as:

0D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).

1D Descriptors: Based on lists of structural fragments (e.g., number of hydrogen bond donors/acceptors).

2D Descriptors: Based on the 2D graph of the molecule (e.g., topological indices, molecular connectivity).

3D Descriptors: Based on the 3D geometry of the molecule (e.g., polar surface area, molecular volume).

Quantum-Chemical Descriptors: Derived from quantum calculations like DFT (e.g., HOMO/LUMO energies, dipole moment). ucsb.edu

These descriptors serve as the variables in a statistical model to predict properties like solubility, boiling point, or biological activity.

The following table provides examples of key molecular descriptors that would be derived for this compound.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 1D | Number of H-Bond Donors | Count of N-H and O-H groups (2 for this molecule). |

| 1D | Number of H-Bond Acceptors | Count of N and O atoms (4 for this molecule). |

| 2D | Topological Polar Surface Area (TPSA) | Surface area of polar atoms; relates to membrane permeability. |

| 2D | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity (hydrophobicity). |

| 3D | Molecular Volume | The volume occupied by the molecule in 3D space. |

| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies | Electronic parameters related to chemical reactivity. ucsb.edu |

Lack of Publicly Available Computational Research on this compound

Despite a thorough search of scientific literature, no specific computational chemistry or theoretical studies focusing on the chemical compound this compound were found. Consequently, the detailed analysis of its chemical reactivity, stability, and reaction mechanisms through computational approaches, as requested, cannot be provided at this time.

Computational chemistry and theoretical studies are powerful tools for understanding the intrinsic properties of molecules. Techniques such as Density Functional Theory (DFT) are frequently employed to calculate various molecular descriptors that correlate with a compound's reactivity and stability. These studies can elucidate reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental methods alone.

For a compound like this compound, such studies would typically involve:

Reaction Mechanism Elucidation through Computational Approaches: Computational modeling can be used to map the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby elucidating the step-by-step mechanism of a reaction. The absence of such research in the public domain means that no specific reaction mechanisms involving this compound have been computationally elucidated and reported.

While computational studies exist for broader classes of related molecules, such as bromoaniline derivatives or other propanoic acid compounds, extrapolating this data to a specific, unstudied molecule like this compound would be speculative and scientifically unsound. The specific arrangement of the bromoaniline and oxopropanoic acid moieties creates a unique electronic and steric environment that would need to be modeled directly to obtain accurate data.

It is possible that computational research on this compound exists in proprietary industrial research or in academic studies that are not yet published or indexed in publicly accessible databases. However, based on the currently available scientific literature, the information required to construct an article based on the provided outline is not available.

Applications of 3 4 Bromoanilino 3 Oxopropanoic Acid As a Synthetic Intermediate

Role in the Synthesis of Complex Heterocyclic Systems

The intrinsic reactivity of 3-(4-Bromoanilino)-3-oxopropanoic acid makes it an ideal precursor for building complex heterocyclic scaffolds, which are central to medicinal chemistry and materials science. The molecule contains the necessary functionalities to undergo intramolecular condensation and cyclization reactions, leading to the formation of fused ring systems.

The synthesis of quinoline (B57606), a core structure in numerous natural products and pharmaceuticals, is a classic application of intermediates like this compound. In well-established reactions such as the Gould-Jacobs reaction, an aniline (B41778) (in this case, 4-bromoaniline) reacts with a malonic acid derivative. This reaction proceeds through the formation of an anilino-acrylate intermediate, which upon thermal cyclization yields a 4-hydroxyquinoline. The initial reaction between 4-bromoaniline (B143363) and a malonic acid derivative forms the this compound backbone, which is then poised for cyclization to produce 6-bromo-4-hydroxyquinoline derivatives. nih.gov

The general scheme for this transformation is a cornerstone of heterocyclic chemistry, demonstrating the utility of this intermediate.

Table 1: Examples of Quinoline Synthesis Methodologies Applicable to 4-Bromoaniline

| Reaction Name | Reactants | Product Type | Ref. |

| Gould-Jacobs Reaction | Aniline, Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | nih.gov |

| Conrad-Limpach Synthesis | Aniline, β-ketoester | 4-Quinolinones | nih.gov |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinolines | nih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | iipseries.org |

Furthermore, the resulting bromo-substituted quinolinones can serve as substrates for the synthesis of more complex fused systems, such as pyranoquinolines. These compounds are often prepared through multi-component reactions where a 4-hydroxyquinolin-2(1H)-one, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) are condensed. researchgate.netnih.govnih.gov The 6-bromo-4-hydroxyquinolinone derived from this compound can be utilized in such syntheses to generate a library of novel pyranoquinoline derivatives with potential biological activities. nih.govresearchgate.net

The 4-bromoaniline moiety within this compound is a valuable precursor for the synthesis of azo dyes and other chromophoric systems. ketonepharma.com The primary amino group of 4-bromoaniline can be readily converted into a diazonium salt through treatment with nitrous acid. This diazonium salt is an electrophilic species that can then undergo an azo coupling reaction with an electron-rich aromatic compound (a coupling component) to form a stable azo dye. iiste.orgiiste.orgresearchgate.net

The general process involves:

Diazotization: 4-Bromoaniline is treated with sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) to form 4-bromobenzenediazonium (B8398784) chloride.

Azo Coupling: The diazonium salt is then reacted with a suitable coupling partner, such as a phenol (B47542), naphthol, or another aromatic amine, to yield the final azo compound. iiste.orgiiste.org

While the entire this compound molecule is not typically used directly, the 4-bromoaniline starting material is fundamental to this class of dyes. The bromine atom can influence the final color of the dye (bathochromic or hypsochromic shifts) and improve properties like lightfastness. researchgate.net Research has demonstrated the synthesis of disazo disperse dyes from 4-bromoaniline, which show potential as near-infrared absorbers for applications as organic photoconductors. iiste.orgiiste.org

Table 2: Properties of Disazo Dyes Derived from 4-Bromoaniline

| Diazo Component | Coupling Component | Resulting Dye Type | Absorption Max (nm) | Application | Ref. |

| 4-Bromoaniline | 3-Aminophenol | Intermediate | - | Precursor for Disazo Dyes | iiste.orgiiste.org |

| Intermediate | Various aryl-amines/phenols | Disazo Disperse Dyes | 772-786 | Near-IR Absorbers, Textiles | iiste.orgiiste.org |

| 4-Bromoaniline | 3-Chloroaniline | Intermediate | - | Precursor for Disazo Dyes | researchgate.net |

| Intermediate | Phenolic derivatives | Disazo Disperse Dyes | 573-800 | Polyester (B1180765) Fabric Dyes | researchgate.net |

Scaffold for the Development of New Organic Reagents

The distinct functional groups within this compound make it an attractive scaffold for creating novel organic reagents. The carboxylic acid can be converted into more reactive derivatives such as acid chlorides, esters, or amides, allowing for its conjugation to other molecules. The bromine atom on the phenyl ring is particularly significant, as it provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. chemicalbook.com

This dual functionality allows for the design of bifunctional reagents. For instance, Schiff bases derived from 4-bromoaniline and various aldehydes have been developed as fluorescent chemosensors for the detection of metal ions like Cu²⁺ and Zn²⁺. nih.govacs.org By extension, derivatives of this compound could be engineered to create more sophisticated sensors or ligands where the propanoic acid moiety acts as a chelating site or a linker to a solid support.

Contribution to Catalytic Systems and Material Science Precursors

The 4-bromoaniline portion of the molecule is a key building block for precursors in catalysis and materials science. The bromine atom can be readily displaced or used in oxidative addition steps in catalytic cycles. For example, 4-bromoaniline serves as an aryl halide substrate in Heck cross-coupling reactions catalyzed by palladium nanocrystals supported on covalent organic frameworks (COFs). chemicalbook.com This highlights its role in synthesizing complex organic molecules and functional materials.

Furthermore, bromoaniline-based structures can be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific electronic or functional properties. The ability to undergo polymerization or to be integrated into larger supramolecular assemblies makes derivatives of this compound potential precursors for functional materials with applications in electronics, sensing, or catalysis.

Strategic Importance in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. rsc.orgnih.govscielo.br The synthesis of this compound and its subsequent conversion to heterocyclic systems often occurs within the framework of an MCR.

Anilines and active methylene compounds are classic reactants in many named MCRs. chimia.chresearchgate.net For example, in a Biginelli-like or Hantzsch-like reaction, 4-bromoaniline could react with an aldehyde and a β-dicarbonyl compound (like malonic acid) in a one-pot synthesis to generate complex dihydropyridine (B1217469) or dihydropyrimidinone libraries. numberanalytics.com In these sequences, the initial formation of the C-N bond between the aniline and one of the carbonyl components generates an intermediate structurally related to this compound, which is then trapped by the other components in the reaction mixture. This approach is a cornerstone of modern drug discovery, allowing for the rapid generation of diverse compound libraries for biological screening. nih.gov The inclusion of the bromoaniline component introduces chemical diversity and a site for post-MCR modification via cross-coupling chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways to Analogues

While the synthesis of N-aryl maleamic acids from an amine and maleic anhydride (B1165640) is a well-established method, future research can focus on developing more sophisticated and diverse synthetic strategies to create a library of analogues. jocpr.comgoogle.com The goal is to systematically modify the core structure to fine-tune its physicochemical and functional properties.

Key areas for exploration include:

Varying the Aromatic Amine: Replacing 4-bromoaniline (B143363) with a wide range of substituted anilines (bearing electron-donating or withdrawing groups, heterocyclic amines, or polycyclic aromatic amines) would yield analogues with modulated electronic properties, solubility, and steric profiles. jocpr.com

Modifying the Dicarboxylic Acid Backbone: Moving beyond the maleic anhydride precursor to other cyclic anhydrides could introduce different stereochemistries and chain flexibilities.

Atroposelective Synthesis: For analogues with sterically hindered aryl groups, N-heterocyclic carbene (NHC)-catalyzed atroposelective synthesis could be employed to create axially chiral N-aryl imides, which are derived from the maleamic acid precursors. nih.govchemrxiv.org This opens the door to applications in asymmetric catalysis and chiral materials.

Post-Synthetic Modification: The bromo-substituent on the phenyl ring serves as a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of a vast array of functional groups after the core scaffold has been assembled.

| Synthetic Strategy | Description | Potential Outcome | Key References |

|---|---|---|---|

| Amine Component Variation | Reaction of various substituted anilines or heterocyclic amines with maleic anhydride. | Creation of a library of analogues with tuned electronic and steric properties. | jocpr.com |

| Atroposelective Amidation | Use of N-heterocyclic carbene (NHC) organocatalysis for the synthesis of axially chiral derivatives. | Access to enantiomerically pure compounds for chiral applications. | nih.govchemrxiv.org |

| Post-Synthetic Modification | Functionalization of the bromo-aryl group using transition-metal-catalyzed cross-coupling reactions. | Introduction of complex functionalities not tolerated in the initial synthesis. | acs.org |

| Backbone Modification | Utilizing different cyclic anhydrides (e.g., citraconic anhydride, 2,3-dimethylmaleic anhydride) as starting materials. | Analogues with altered geometry, stability, and hydrolysis kinetics. | researchgate.net |

Investigation of Advanced Catalytic Applications

The structural features of 3-(4-Bromoanilino)-3-oxopropanoic acid suggest its potential, or that of its derivatives, to function in catalytic systems. Future research should investigate these possibilities.

Organocatalysis: The presence of both a carboxylic acid (Brønsted acid) and an amide group (hydrogen-bond donor/acceptor) within the same molecule suggests potential for bifunctional organocatalysis. Research could explore its efficacy in promoting reactions such as aldol (B89426) or Michael additions. While maleic anhydride derivatives have been explored as catalysts for oxidation reactions, the amic acid form presents a new avenue. nih.govrsc.org

Ligand Development for Transition Metal Catalysis: The amide and carboxylate moieties are excellent coordination sites for metal ions. The compound could serve as a bidentate ligand. researchgate.net Derivatives could be synthesized to create novel pincer-type or other polydentate ligands. These new metal complexes could then be screened for catalytic activity in cross-coupling, hydrogenation, or oxidation reactions. The electronic properties of the ligand could be systematically tuned by modifying the substituents on the phenyl ring.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the discovery and optimization of analogues, modern high-throughput technologies should be integrated into the research workflow.

Continuous Flow Synthesis: Amide bond formation is well-suited for continuous flow processing, which offers advantages in reaction control, safety, and scalability. nih.gov Developing a flow synthesis protocol for this compound and its analogues would enable rapid production and optimization of reaction conditions. nih.govvapourtec.com Flow reactors can facilitate precise temperature control and mixing, potentially leading to higher yields and purities compared to batch processes. documentsdelivered.com The use of packed columns with immobilized reagents or scavengers in a flow system could also streamline the purification process. durham.ac.uk

Automated Synthesis Platforms: For the creation of large libraries of analogues for screening, automated synthesis platforms are indispensable. researchgate.netnih.gov A robotic system could perform the systematic reaction of a diverse set of anilines with maleic anhydride in a parallel format (e.g., 96-well plates). researchgate.net This approach would dramatically accelerate the "design-make-test" cycle, which is crucial for medicinal chemistry and materials discovery programs. chemrxiv.orgnih.gov

Theoretical Prediction of Undiscovered Reactivity Profiles

Computational chemistry provides powerful tools to predict and understand molecular behavior, guiding experimental work and saving resources. Future theoretical studies on this compound could focus on several key areas.

Conformational Analysis: The relative orientation of the carboxylic acid, amide, and aryl groups is critical for the compound's reactivity and its ability to self-assemble or bind to a target. mdpi.com Density Functional Theory (DFT) calculations can be used to determine the most stable conformers and the energy barriers between them. nih.govnih.gov

Reaction Mechanism Elucidation: Computational studies can provide detailed mechanistic insights into potential reactions, such as cyclization to the corresponding maleimide, hydrolysis, or participation in catalytic cycles. researchgate.netrsc.org DFT can be used to map potential energy surfaces, identify transition states, and calculate reaction barriers, thus predicting the feasibility of undiscovered reactions. researchgate.netrsc.org

Prediction of Physicochemical Properties: Quantum chemical calculations can predict properties like pKa, redox potential, and spectral characteristics (NMR, IR, UV-Vis). nih.gov This information is valuable for designing experiments and interpreting results. For instance, understanding the electronic transitions through time-dependent DFT (TD-DFT) can guide the development of photoactive materials.

Design and Synthesis of Advanced Materials Based on the Compound Scaffold

The inherent functionality of this compound makes it an attractive building block (monomer) for the synthesis of novel functional materials.

Poly(amic acid)s and Polyimides: Poly(amic acid)s are the direct polymeric analogues of this compound and are well-known precursors to high-performance polyimides. acs.orgresearchgate.net Polymerization of a diamine with a dianhydride derivative of the compound's scaffold, or vice-versa, could lead to new poly(amic acid)s. nih.govnih.gov Subsequent thermal or chemical imidization would yield novel polyimides with tailored properties, such as thermal stability, mechanical strength, and gas permeability, influenced by the bromo-aryl group.

Metal-Organic Frameworks (MOFs): The carboxylic acid group is a classic linker for constructing MOFs. nih.gov The compound can act as a mono- or potentially ditopic linker (if the amide oxygen coordinates) to connect metal nodes, forming porous crystalline materials. imperial.ac.uk The use of such "mixed linker" systems, where the compound is combined with other organic struts, could create MOFs with tunable pore sizes and chemical environments for applications in gas storage, separation, and catalysis. rsc.orgrsc.orgresearchgate.net

Biodegradable Polymers: Related functional polyesters, such as polymalic acid, are known for their biodegradability and biocompatibility. nih.govresearchgate.net Exploring the polymerization of the this compound scaffold into polyesters or other degradable polymers could lead to new materials for biomedical applications.

Conducting Polymers: Polymerization of aniline (B41778) derivatives can yield conducting polymers. nih.gov The anilino moiety in the compound could be leveraged to create polymers with interesting electronic properties.

| Material Class | Description | Key Functional Groups | Potential Applications | Key References |

|---|---|---|---|---|

| Polyimides | Synthesized via a poly(amic acid) precursor, offering high thermal and chemical resistance. | Amide, Carboxylic Acid (as precursor) | Gas separation membranes, high-performance coatings, electronics. | acs.orgnih.gov |

| Metal-Organic Frameworks (MOFs) | Used as an organic linker to connect metal ions or clusters into a porous framework. | Carboxylic Acid, Amide Oxygen | Gas storage/separation, heterogeneous catalysis, chemical sensing. | imperial.ac.ukrsc.org |

| Functional Polyesters | Incorporation into polyester (B1180765) backbones to create materials with specific properties. | Carboxylic Acid | Biodegradable materials, drug delivery systems. | nih.govresearchgate.net |

| Self-Assembling Hydrogels | Formation of non-covalent networks in water based on hydrogen bonding and π-π stacking. | Amide, Carboxylic Acid, Aryl Ring | Biomaterials, soft robotics, controlled release. | - |

Q & A

Q. Q1. What are the recommended analytical techniques for characterizing the purity and structure of 3-(4-Bromoanilino)-3-oxopropanoic acid?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the presence of the bromoanilino group and oxopropanoic acid backbone. For example, the -NMR spectrum should show aromatic protons (δ ~7.2–7.8 ppm) and a carbonyl proton (δ ~12–13 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with HRMS (expected [M+H]: 299.05 for CHBrNO) .

- X-ray Crystallography: For structural confirmation, refer to monoclinic crystal systems (space group P21/n) with lattice parameters: a = 10.6571 Å, b = 17.2432 Å, c = 10.8602 Å, β = 113.571° .

Q. Q2. What safety protocols are critical when handling this compound in laboratory settings?